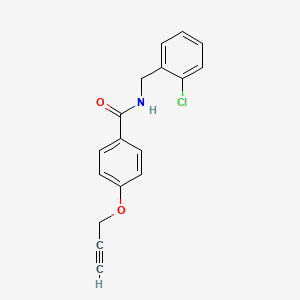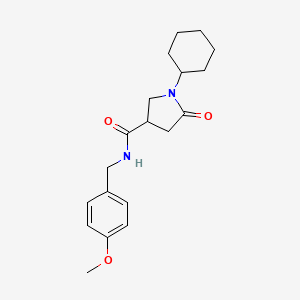
N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as CB-13, is a synthetic cannabinoid compound that has been the subject of scientific research due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in the brain and is involved in the regulation of various physiological processes such as appetite, pain, and mood.
Mécanisme D'action
CB-13 acts as a potent agonist of the N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor, which is found in the brain and is involved in the regulation of various physiological processes such as appetite, pain, and mood. CB-13 binds to the this compound receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
CB-13 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the reduction of inflammation. CB-13 has also been shown to have analgesic properties and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CB-13 in lab experiments is its potency as a N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor agonist, which allows for the study of the effects of this compound receptor activation on various physiological processes. However, one limitation of CB-13 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
1. Further studies on the neuroprotective effects of CB-13 and its potential use in the treatment of neurodegenerative diseases.
2. Investigation of the anti-tumor properties of CB-13 and its potential use in cancer treatment.
3. Studies on the potential use of CB-13 in the treatment of anxiety and depression.
4. Development of more selective N-(2-chlorobenzyl)-4-(2-propyn-1-yloxy)benzamide receptor agonists to avoid off-target effects.
5. Investigation of the pharmacokinetics and pharmacodynamics of CB-13 in vivo to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of CB-13 involves the reaction of 2-chlorobenzyl chloride with 4-(2-propyn-1-yloxy)benzamide in the presence of a base such as potassium carbonate. The reaction yields CB-13 as a white solid with a melting point of 115-116°C.
Applications De Recherche Scientifique
CB-13 has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, CB-13 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, CB-13 has been found to have anti-tumor properties and may be a potential treatment for cancer. In psychiatry, CB-13 has been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-2-11-21-15-9-7-13(8-10-15)17(20)19-12-14-5-3-4-6-16(14)18/h1,3-10H,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFIDAMHPDLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5351939.png)
![2-({5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5351942.png)

![N'-[1-(4-chlorophenyl)ethylidene]hexanohydrazide](/img/structure/B5351959.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5351961.png)
![4-[(2-ethylhexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5351970.png)
![(2-ethoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5351982.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5351992.png)

![6-(5-chloro-2-methoxyphenyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5352000.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5352013.png)
![6-(3-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5352019.png)